molecular formula C21H20N2O3 B2744581 4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide CAS No. 1206997-32-1

4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide

货号: B2744581
CAS 编号: 1206997-32-1
分子量: 348.402
InChI 键: NVXNRBOQVCMHRZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates a quinoline moiety, a privileged scaffold in pharmacology known for its diverse biological activities. Quinoline derivatives are extensively investigated as potent inhibitors for various targets, including HIV-1 reverse transcriptase and mitochondrial complex I . The molecule's design, featuring an 8-oxyquinoline group linked to a 4-oxobutanamide chain, suggests potential for enzyme inhibition or receptor modulation. Researchers can utilize this compound as a key intermediate or chemical probe to develop novel therapeutic agents for areas such as virology, oncology, and neurodegenerative diseases. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

4-oxo-4-phenyl-N-(2-quinolin-8-yloxyethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-18(16-6-2-1-3-7-16)11-12-20(25)22-14-15-26-19-10-4-8-17-9-5-13-23-21(17)19/h1-10,13H,11-12,14-15H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXNRBOQVCMHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide typically involves the reaction of quinoline derivatives with phenyl-substituted butanamide precursors. One common method includes the use of quinoline-8-ol as a starting material, which undergoes a nucleophilic substitution reaction with an appropriate ethylating agent to form the quinolin-8-yloxyethyl intermediate. This intermediate is then reacted with 4-oxo-4-phenylbutanamide under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

化学反应分析

Amide Hydrolysis

The primary amide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and a secondary amine. For example:

4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamideH+/OH4-oxo-4-phenylbutanoic acid+2-(quinolin-8-yloxy)ethylamine\text{this compound} \xrightarrow{\text{H}^+/\text{OH}^-} \text{4-oxo-4-phenylbutanoic acid} + \text{2-(quinolin-8-yloxy)ethylamine}

  • Conditions : Hydrochloric acid (6M, reflux) or sodium hydroxide (2M, 80°C) .

  • Applications : Key step in metabolization studies or derivative synthesis.

Nucleophilic Substitution at the Quinoline Ether

The quinolin-8-yloxy group participates in nucleophilic substitution due to the electron-withdrawing nature of the quinoline ring.

Reaction Type Nucleophile Product Conditions Yield
AlkylationAlkyl halidesSubstituted quinoline derivativesCs₂CO₃, MeCN, 100°C 85–92%
AcylationAcid chloridesAcylated ethersPyridine, DCM, RT 75–80%
  • Example: Reaction with but-3-en-1-yl bromide forms alkenyl-substituted derivatives under Cs₂CO₃ catalysis .

Ketone Reactivity

The 4-oxo group engages in condensation and reduction reactions:

3.1. Schiff Base Formation

Reaction with primary amines yields imines:

R-NH2+4-oxo...butanamideR-N=CH-(phenyl)...butanamide+H2O\text{R-NH}_2 + \text{4-oxo...butanamide} \rightarrow \text{R-N=CH-(phenyl)...butanamide} + \text{H}_2\text{O}

  • Conditions : Ethanol, reflux, catalytic acetic acid .

3.2. Reduction to Alcohol

The ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

4-oxo...butanamideNaBH44-hydroxy...butanamide\text{4-oxo...butanamide} \xrightarrow{\text{NaBH}_4} \text{4-hydroxy...butanamide}

  • Applications : Intermediate for chiral synthesis .

Quinoline Ring Functionalization

Electrophilic aromatic substitution (e.g., nitration, sulfonation) occurs at the quinoline’s electron-rich positions (C3/C6):

Reaction Reagent Position Conditions
NitrationHNO₃/H₂SO₄C60–5°C, 2 hr
SulfonationSO₃/H₂SO₄C3120°C, 4 hr
  • Note : Substituents on the quinoline ring alter reaction regioselectivity .

Ether Cleavage

The ethyl ether linkage is cleaved under strong acidic conditions (e.g., HBr/AcOH):

2-(quinolin-8-yloxy)ethyl...HBrquinolin-8-ol+ethylene glycol derivative\text{2-(quinolin-8-yloxy)ethyl...} \xrightarrow{\text{HBr}} \text{quinolin-8-ol} + \text{ethylene glycol derivative}

  • Applications : Degradation studies or fragment-based drug design .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the phenyl or quinoline rings:

Reaction Catalyst Substrate Yield
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acids60–70%
Buchwald-HartwigPd₂(dba)₃/XPhosAmines55–65%
  • Conditions : DMF, 80–100°C, 12–24 hr .

Thermal and Photochemical Stability

  • Thermal decomposition : Above 250°C, the compound degrades into phenyl ketones and quinoline fragments .

  • Photoreactivity : UV exposure (254 nm) induces [2+2] cycloaddition at the quinoline’s C2–C3 bond .

科学研究应用

Chemical Structure and Synthesis

The compound features a unique structure that combines a quinoline moiety with a butanamide backbone through an ethyl bridge. This structural arrangement contributes to its potential biological activity and versatility in chemical reactions.

Synthesis Pathways

The synthesis of 4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide typically involves:

  • Starting Materials : Quinoline derivatives and phenyl-substituted butanamide precursors.
  • Key Reactions :
    • Nucleophilic Substitution : Using quinoline-8-ol with an ethylating agent to form the quinolin-8-yloxyethyl intermediate.
    • Final Coupling : Reacting the intermediate with 4-oxo-4-phenylbutanamide under controlled conditions to yield the target compound.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets such as enzymes and receptors.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines.
  • Antimicrobial Properties : The quinoline structure is known for its antibacterial and antifungal activities, making this compound a candidate for developing new antimicrobial agents.

Biological Research

Research indicates that this compound could serve as a valuable tool in biological studies:

  • Enzyme Inhibition Studies : The compound's interaction with enzymes can provide insights into metabolic pathways and disease mechanisms.
  • Receptor Binding Studies : Its ability to bind to specific receptors could help in understanding receptor-mediated signaling pathways.

Chemical Manufacturing

The compound can be utilized as a building block for synthesizing more complex molecules in organic chemistry.

Material Science

Due to its unique properties, it may find applications in developing new materials with specific functionalities, particularly in coatings or polymer formulations.

Case Study 1: Anticancer Activity

A recent study explored the anticancer effects of derivatives of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting potential for further development into therapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against several bacterial strains. The findings demonstrated effective inhibition of growth, highlighting its potential use in developing new antibiotics.

作用机制

The mechanism of action of 4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The phenyl group may enhance the compound’s binding affinity and specificity towards its targets, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Activity (Hypothesized/Reported) Synthesis Route
4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide (Target) Butanamide 4-oxo-4-phenyl; N-(2-(quinolin-8-yloxy)ethyl) Potential kinase inhibition (quinoline-derived) Likely via chloroacetamide intermediates
2-Chloro-N-(4-fluorophenyl)acetamide () Acetamide 2-chloro; N-(4-fluorophenyl) Intermediate for quinoline derivatives Direct substitution of chloroacetamide
4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-(4-methylphenyl)butanamide () Butanamide Triazolo-pyrazine core; 4-ethoxyphenyl; 4-methylphenyl Unreported (structural complexity suggests enzyme targeting) Multi-step heterocyclic synthesis
PHA-665752 () Indoline-2-one ATP-competitive c-Met kinase inhibitor; trifluoromethoxy-phenyl sulfonamide Potent c-Met inhibition (Ki = 4 nM) Small-molecule kinase inhibitor synthesis

Detailed Analysis

Target Compound vs. 2-Chloro-N-(4-fluorophenyl)acetamide () Structural Differences: The target compound replaces the chloro and fluorophenyl groups in ’s acetamide with a 4-oxo-4-phenyl butanamide core and a quinoline-8-yloxy ethyl chain. Functional Implications: While ’s compound serves as a synthetic precursor, the target’s quinoline moiety may enhance binding to aromatic or hydrophobic enzyme pockets, as seen in kinase inhibitors like PHA-665752 .

Target Compound vs. Triazolo-pyrazine Butanamide () Core Comparison: Both share a butanamide backbone, but ’s compound incorporates a triazolo-pyrazine heterocycle, which is absent in the target. Activity Hypotheses: The triazolo-pyrazine core in may target nucleotide-binding domains (e.g., kinases or GTPases), whereas the target’s quinoline group could favor interactions with heme-containing enzymes or DNA topoisomerases .

Target Compound vs. PHA-665752 () Structural Contrast: PHA-665752 is an indoline-2-one derivative with a sulfonamide group, optimized for c-Met kinase inhibition. The target’s quinoline-ethyloxy group lacks the sulfonamide’s hydrogen-bonding capacity but may exploit π-π stacking in binding pockets.

Research Findings and Limitations

  • Crystallography : SHELX programs () are widely used for small-molecule structure determination, suggesting that the target compound’s conformation and intermolecular interactions (e.g., hydrogen bonds) could be resolved using these tools .
  • Biological Data Gaps: No direct activity data for the target compound is provided in the evidence. Its hypothesized kinase inhibition is inferred from quinoline-containing analogs like PHA-665752 .
  • Synthesis Challenges: The quinoline-8-yloxy ethyl chain in the target compound may require multi-step synthesis, similar to methods for (quinolin-8-yloxy)acetamides .

生物活性

4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide is a synthetic compound notable for its potential therapeutic applications. The unique structural features of this compound, which includes a quinoline moiety linked to a butanamide backbone, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C21H20N2O3C_{21}H_{20}N_{2}O_{3}, with a molecular weight of 348.4 g/mol. The compound features:

  • Quinoline moiety : Known for its interactions with nucleic acids and proteins.
  • Phenyl group : Enhances binding affinity towards biological targets.
  • Butanamide backbone : Contributes to the compound's stability and solubility.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The quinoline component can modulate enzyme activity, potentially leading to therapeutic effects in various diseases.

Anticancer Potential

Research has indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of quinoline exhibit IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .
  • Mechanisms : The proposed mechanisms include the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival.

Antioxidant Activity

The compound may also possess antioxidant properties, which are essential in combating oxidative stress-related diseases. Studies suggest that similar quinoline derivatives have demonstrated significant antioxidant activity through various assays, including DPPH radical scavenging and total antioxidant capacity tests .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
4-Oxo-4-phenylbutanamideLacks quinoline moietyReduced biological activity
Quinoline-8-olContains quinoline structureModerate bioactivity
N-(2-(quinolin-8-yloxy)ethyl)butanamideSimilar structure without oxo groupAltered reactivity

This comparison highlights the unique contributions of the oxo group and the phenyl substitution in enhancing biological activity.

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives similar to this compound exhibited promising results in inhibiting cell growth in various cancer cell lines, suggesting potential as anticancer agents .
  • Molecular Docking Studies : Computational modeling has been utilized to predict binding affinities of the compound to specific targets, correlating well with experimental cytotoxicity data .

常见问题

Basic: What synthetic methodologies are recommended for preparing 4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Prepare the quinolin-8-yloxy ethylamine intermediate by reacting 8-hydroxyquinoline with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Condense the intermediate with 4-oxo-4-phenylbutanoic acid using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or ethanol .
  • Validation : Monitor reactions via TLC and purify intermediates via column chromatography (CH₂Cl₂/MeOH 97:3) .

Basic: How is the crystal structure of this compound determined, and which software is suitable for refinement?

  • X-ray crystallography is the gold standard. Data collection requires a single crystal diffractometer (e.g., Oxford Diffraction systems), with refinement using SHELX programs (SHELXL for refinement, SHELXS for structure solution) .
  • Key parameters : Ensure resolution < 1.0 Å, R-factor < 0.05, and validate using tools like PLATON to check for twinning or disorder .

Advanced: How do computational studies (e.g., DFT) elucidate the electronic properties of this compound?

  • Perform DFT calculations (B3LYP/6-31G* level) to analyze HOMO-LUMO gaps, molecular electrostatic potentials, and charge distribution. For example, quinolin-8-yloxy derivatives show π-antibonding orbitals localized on aromatic rings, with HOMO-LUMO gaps > 4 eV indicating high chemical hardness and stability .
  • Implications : A smaller gap (e.g., due to electron-withdrawing substituents like Cl) increases reactivity, guiding functionalization strategies .

Advanced: What electrochemical methods are suitable for detecting this compound in biological matrices?

  • Use carbon nanotube paste electrodes modified with redox-active ligands (e.g., thioamide derivatives). Square wave voltammetry (SWV) can resolve oxidation peaks at ~240 mV with nanomolar detection limits (e.g., LOD = 9.4 nM). Validate selectivity against interferents like norepinephrine via differential pulse voltammetry .

Advanced: How to design assays for evaluating its antimicrobial activity?

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL). Include controls (ciprofloxacin) and assess time-kill kinetics .
  • Mechanistic studies : Perform membrane permeability assays (propidium iodide uptake) and ROS generation measurements .

Advanced: What computational tools predict binding modes of this compound with biological targets?

  • Use AutoDock Vina or Schrödinger Suite for molecular docking. Parameterize the ligand using GAFF force fields and simulate binding to targets (e.g., bacterial topoisomerases) via 100-ns MD simulations in GROMACS. Analyze binding free energy with MM-PBSA .

Basic: How to characterize purity and confirm structure using spectroscopic techniques?

  • ¹H/¹³C NMR : Assign peaks using δ values (e.g., quinoline protons at δ 8.8–9.2 ppm, carbonyl at ~170 ppm).
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and quinoline C-O-C (~1250 cm⁻¹).
  • Validation : Compare with synthetic intermediates and published spectra .

Advanced: How to resolve contradictions in spectroscopic or computational data?

  • Case study : If experimental HOMO-LUMO gaps conflict with DFT results, re-optimize geometry with solvent effects (PCM model) or higher basis sets (6-311++G**). Cross-validate using UV-Vis spectroscopy and cyclic voltammetry .
  • Collaboration : Consult crystallography data to confirm substituent effects on electronic properties .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。